molecular formula C7H15Cl2N B12798407 2-Propanamine, N,N-bis(2-chloroethyl)- CAS No. 619-34-1

2-Propanamine, N,N-bis(2-chloroethyl)-

Cat. No.: B12798407
CAS No.: 619-34-1
M. Wt: 184.10 g/mol
InChI Key: WAEDMQMDOHQPFL-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)propan-2-amine is a chemical compound with the molecular formula C7H15Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a propan-2-amine backbone, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-chloroethyl)propan-2-amine can be synthesized through the reaction of diethanolamine with thionyl chloride. The process involves dissolving thionyl chloride in chloroform and adding a mixture of diethanolamine and chloroform at temperatures below 0°C. The reaction mixture is then stirred at room temperature and heated to 60-65°C to precipitate the product .

Industrial Production Methods

In industrial settings, the synthesis of N,N-bis(2-chloroethyl)propan-2-amine follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

N,N-bis(2-chloroethyl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)propan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating property allows it to interact with DNA, proteins, and other cellular components, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(2-chloroethyl)propan-2-amine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .

Properties

CAS No.

619-34-1

Molecular Formula

C7H15Cl2N

Molecular Weight

184.10 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)propan-2-amine

InChI

InChI=1S/C7H15Cl2N/c1-7(2)10(5-3-8)6-4-9/h7H,3-6H2,1-2H3

InChI Key

WAEDMQMDOHQPFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCl)CCCl

Origin of Product

United States

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